molecular formula C15H13BrO2 B404188 3,5-Dimethylphenyl 4-bromobenzoate

3,5-Dimethylphenyl 4-bromobenzoate

Cat. No.: B404188
M. Wt: 305.17g/mol
InChI Key: ICAGJSVMSUBEKL-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl 4-bromobenzoate is an aromatic ester featuring a 4-bromobenzoate backbone substituted with 3,5-dimethylphenyl groups. The compound’s bromine and methyl substituents influence its electronic properties, lipophilicity, and intermolecular interactions, making it a subject of interest in structure-activity relationship (SAR) studies .

Properties

Molecular Formula

C15H13BrO2

Molecular Weight

305.17g/mol

IUPAC Name

(3,5-dimethylphenyl) 4-bromobenzoate

InChI

InChI=1S/C15H13BrO2/c1-10-7-11(2)9-14(8-10)18-15(17)12-3-5-13(16)6-4-12/h3-9H,1-2H3

InChI Key

ICAGJSVMSUBEKL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Br)C

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Br)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Key Compounds:
  • 3,5-Dichlorophenyl 4-methylbenzoate ()
  • N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide ()
  • 4-Bromophenyl benzoate derivatives ()
Observations:

Dihedral Angles :

  • The dihedral angle between the benzene and benzoyl rings in 3,5-dichlorophenyl 4-methylbenzoate is 48.81° . This is comparable to other halogenated benzoates (e.g., 2,6-dichlorophenyl 4-methylbenzoate), suggesting that bulky substituents (Br, Cl, CH₃) induce similar steric hindrance.
  • In contrast, N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide adopts a distinct crystal packing with two molecules per asymmetric unit , unlike analogs with single substituents (e.g., 3-CH₃ or 3-Cl derivatives) .

Substituent Effects on Crystal Parameters :

  • Electron-withdrawing groups (e.g., Cl, Br) reduce symmetry and increase lattice constants, while methyl groups enhance lipophilicity and alter intermolecular interactions .
Table 1: Structural Parameters of Selected Compounds
Compound Dihedral Angle (°) Crystal System Key Substituents Reference
3,5-Dichlorophenyl 4-methylbenzoate 48.81 Monoclinic Cl, CH₃
N-(3,5-Dimethylphenyl)-trichloro-acetamide N/A Triclinic (2 molecules/unit) CH₃, Cl₃
4-Bromophenyl benzoate ~50 (estimated) Orthorhombic Br
Key Compounds:
  • N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide ()
  • N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide ()
Observations:

Photosynthesis-Inhibiting Activity :

  • The 3,5-dimethylphenyl group in hydroxynaphthalene carboxamides exhibits strong photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM), comparable to 3,5-difluorophenyl analogs. Both substituents enhance lipophilicity and electron-withdrawing effects, critical for binding to photosystem II .
  • Positional Isomerism : 3,5-Disubstituted derivatives (e.g., 3,5-dimethylphenyl) outperform 2,5-disubstituted analogs (e.g., 2,5-dimethylphenyl), highlighting the importance of meta-substitution for optimal activity .
Key Compounds:
  • Poly(arylene ether sulfone)s (PAES) with 3,5-dimethylphenyl pendants ()
  • PXZ-Mes3B emitter ()
Observations:

Hydroxide Conductivity in Membranes :

  • PAES polymers with 3,5-dimethylphenyl pendants achieve hydroxide conductivity of 39.9–49.8 mS cm⁻¹ at 80°C, attributed to dense benzyl-type quaternary ammonium groups enhancing ion transport .
  • Crosslinked derivatives (e.g., CQPAES(1/4)) show improved stability and reduced swelling compared to linear analogs .

Organic Light-Emitting Diodes (OLEDs) :

  • The PXZ-Mes3B emitter (containing 3,5-dimethylphenyl groups) achieves a device external quantum efficiency (EQE) of 22.8% , outperforming carbazole-based analogs. The dimethylphenyl groups likely improve charge balance and reduce aggregation-induced quenching .
Table 3: Material Properties of Selected Compounds
Compound/Application Key Property Performance Metric Reference
PAES with 3,5-dimethylphenyl pendants Hydroxide conductivity 49.8 mS cm⁻¹ at 80°C
PXZ-Mes3B (OLED emitter) External Quantum Efficiency 22.8%

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